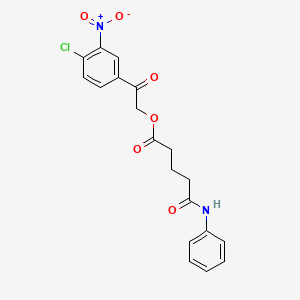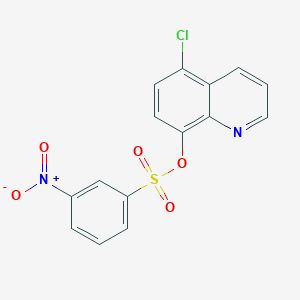![molecular formula C19H24O3 B3936897 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B3936897.png)
1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene
Vue d'ensemble
Description
1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as IPEME, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of β-adrenergic receptor agonists and has been found to have various physiological and biochemical effects.
Mécanisme D'action
1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene acts as a β-adrenergic receptor agonist, specifically targeting the β2-adrenergic receptor. This leads to the activation of the cyclic AMP (cAMP) pathway, which results in the relaxation of smooth muscles in the airways and blood vessels. This mechanism of action is responsible for the bronchodilatory and vasodilatory effects of 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene.
Biochemical and Physiological Effects:
1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been found to have various biochemical and physiological effects. It has been shown to increase the levels of cAMP in cells, which leads to the activation of protein kinase A (PKA). This, in turn, leads to the phosphorylation of various proteins, including myosin light chain kinase, which results in the relaxation of smooth muscles. 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has also been found to have anti-inflammatory and analgesic properties, although the exact mechanisms behind these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its specificity for the β2-adrenergic receptor. This allows researchers to study the effects of β2-adrenergic receptor activation without the interference of other receptors. However, one limitation of using 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the anti-inflammatory and analgesic properties of 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene, particularly in the treatment of inflammatory diseases such as asthma and arthritis. Additionally, the potential use of 1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene in the treatment of cardiovascular diseases such as hypertension and heart failure is an area of active research.
Applications De Recherche Scientifique
1-isopropyl-2-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene has been extensively used in scientific research, particularly in the field of pharmacology. This compound has been found to have various physiological and biochemical effects, including bronchodilation, vasodilation, and increased cardiac output. It has also been shown to have anti-inflammatory and analgesic properties.
Propriétés
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14(2)18-9-8-15(3)12-19(18)22-11-10-21-17-7-5-6-16(13-17)20-4/h5-9,12-14H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUTYXQHWIUFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-Methoxyphenoxy)ethoxy]-4-methyl-1-propan-2-ylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(4-methylbenzyl)thio]ethyl}methanesulfonamide](/img/structure/B3936825.png)
![1,3-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3936832.png)
![N,N-diallyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936833.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3936850.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936876.png)
![{4-[4-(2,6-dimethoxyphenoxy)butoxy]phenyl}(phenyl)methanone](/img/structure/B3936884.png)
![2-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-nitrobenzene](/img/structure/B3936890.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3936899.png)
![11,11-dimethyl-8-(2-methylphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936908.png)
![3-butoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3936925.png)
![2-methoxy-4-methyl-1-[2-(3-phenoxyphenoxy)ethoxy]benzene](/img/structure/B3936929.png)
![3,4-dimethyl-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3936935.png)